

A Comprehensive Technical Guide to tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate

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Compound of Interest

Compound Name: 1-Boc-4-(2-Methoxyethylamino)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct extensive literature on this specific molecule is limited, this document compiles essential information based on the well-established chemistry of its structural analogs and foundational synthetic methodologies.

Introduction and Scientific Context

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate belongs to the class of N-Boc protected piperidine derivatives. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds due to its favorable physicochemical properties and its ability to serve as a versatile template for introducing diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.

The presence of a 2-methoxyethylamino side chain at the 4-position introduces a flexible, polar, and hydrogen-bond-accepting/-donating group. This feature is of particular interest in drug design for modulating properties such as solubility, cell permeability, and target engagement.

This guide will delve into the core properties, synthesis, and potential applications of this compound, providing a solid foundation for its utilization in research and development.

Physicochemical Properties

The precise experimental data for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is not widely published. However, its properties can be reliably estimated based on data from closely related analogs and computational models.

Property	Estimated Value/Information	Source/Basis
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₃	Calculated
Molecular Weight	258.36 g/mol	Calculated
Appearance	Expected to be a colorless to pale yellow oil or a low melting solid	Analogy to similar compounds
Solubility	Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.	General properties of N-Boc piperidines
CAS Number	Not definitively assigned in major databases.	Literature and database review

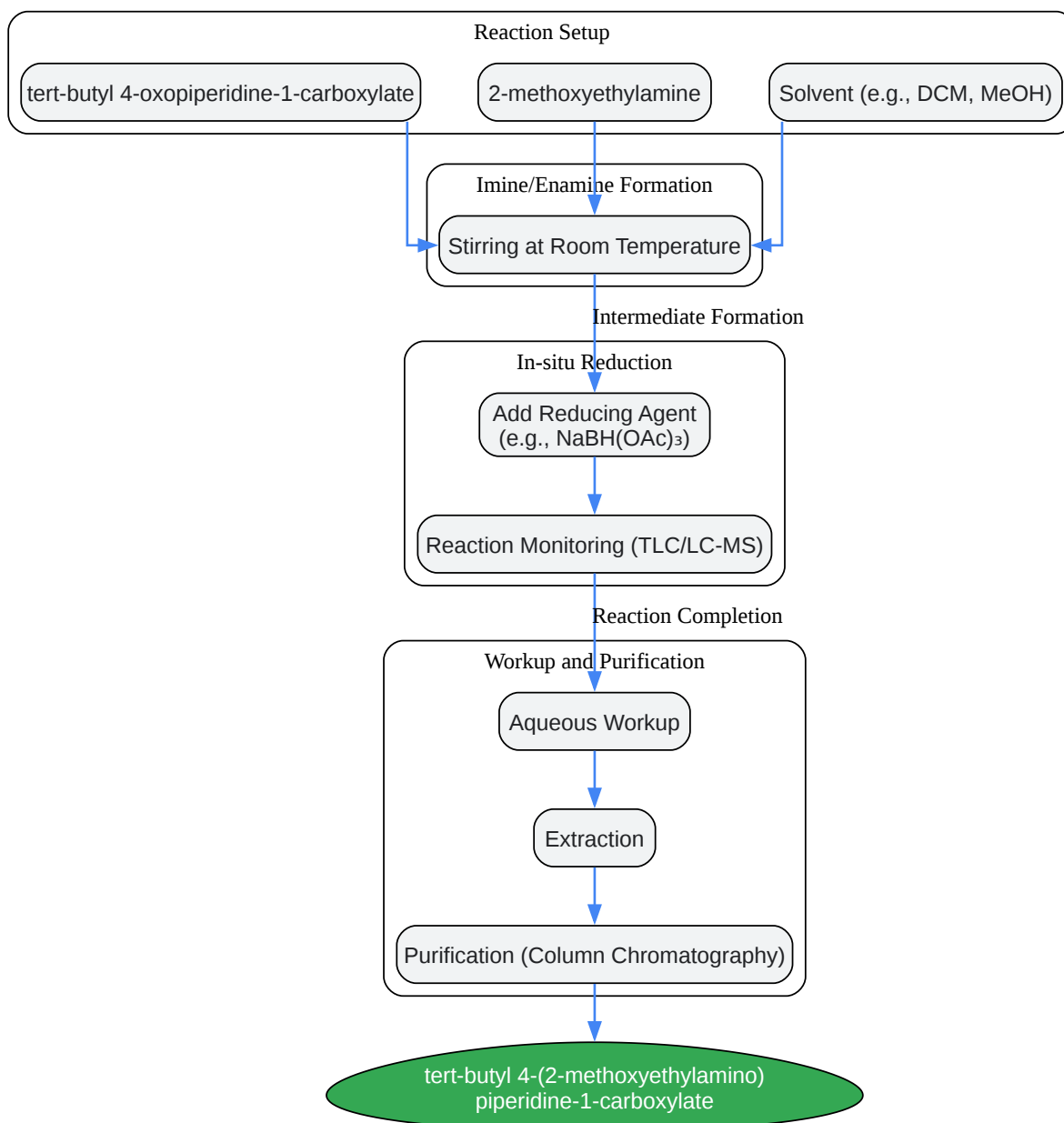
Note: The values presented are estimations and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The most logical and widely adopted synthetic route to tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 2-methoxyethylamine. This robust and high-yielding reaction is a cornerstone of amine synthesis in medicinal chemistry.

Synthetic Workflow

The synthesis proceeds in two key stages within a one-pot reaction: the formation of an imine or enamine intermediate, followed by its in-situ reduction to the desired secondary amine.



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Caption: Synthetic workflow for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[1]

Materials:

- tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
- 2-Methoxyethylamine (1.1-1.2 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.2-1.5 eq)
- Dichloromethane (DCM) or Methanol (anhydrous)
- Acetic acid (catalytic amount, optional)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

- To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate and anhydrous dichloromethane or methanol.
- Add 2-methoxyethylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not rise significantly.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate.

Causality behind Experimental Choices:

- Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it does not reduce the starting ketone as readily as stronger reducing agents.

- **Solvent:** Dichloromethane and methanol are excellent solvents for this reaction as they dissolve the reactants and do not interfere with the reaction mechanism. Anhydrous conditions are preferred to prevent hydrolysis of the imine intermediate and the reducing agent.
- **pH Control:** The optional addition of acetic acid can catalyze the formation of the imine. The final workup with a mild base (sodium bicarbonate) neutralizes any remaining acid and quenches the excess reducing agent.

Applications in Drug Discovery and Development

N-Boc-protected piperidines are invaluable building blocks in the synthesis of complex molecular architectures for drug discovery. The title compound serves as a versatile intermediate for introducing a substituted piperidine ring into a target molecule.

- **Scaffold for Lead Optimization:** The 2-methoxyethylamino moiety can be further functionalized, or the Boc-protecting group can be removed to reveal the secondary amine of the piperidine ring, which can then be coupled with other fragments. This allows for the systematic exploration of the chemical space around the piperidine core to optimize binding affinity, selectivity, and pharmacokinetic properties of a lead compound.
- **Kinase Inhibitors:** Many kinase inhibitors incorporate substituted piperidine rings to interact with the ATP-binding site or allosteric pockets of the enzyme. For instance, the synthesis of Vandetanib, a tyrosine kinase inhibitor, involves a substituted piperidine intermediate.^{[2][3]}
- **GPCR Ligands:** G-protein coupled receptors (GPCRs) are a major class of drug targets, and many GPCR ligands feature a piperidine scaffold to interact with the transmembrane domains of the receptor.
- **CNS-Active Agents:** The piperidine ring is a common feature in centrally active agents. The physicochemical properties of the 4-substituent can be tuned to modulate blood-brain barrier penetration.

Safety and Handling

Based on the safety data of structurally similar compounds, such as other tert-butyl piperidine-1-carboxylate derivatives, the following precautions should be taken:

- General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[4][5][6]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- In case of contact:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Skin: Wash with plenty of soap and water.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Conclusion

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis via reductive amination and the versatility of its functional groups make it an attractive building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

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